![molecular formula C19H28O3 B2936709 (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid CAS No. 1400679-03-9](/img/structure/B2936709.png)
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid, commonly referred to as ZDPPA, is a polyunsaturated fatty acid (PUFA) found in various plant and animal sources. It is a member of the linoleic acid family and is a precursor for other fatty acids, such as arachidonic acid (AA). ZDPPA is known to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant activities. In addition, it has been studied for its potential therapeutic applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Renewable Building Block for Polybenzoxazine : Phloretic acid, a phenolic compound related to (Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This presents a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules, which can have a wide range of applications in materials science (Trejo-Machin et al., 2017).
Calcium Antagonistic Activity : Studies on thiazolidinone derivatives, which include compounds structurally related to this compound, have demonstrated significant calcium antagonistic activity. These compounds could be beneficial in the development of novel calcium antagonists with both calcium overload inhibition and antioxidant activity (Kato et al., 1999).
Antioxidant Activity of Phenolic Acids : The antioxidant activities of various phenolic acids, including those structurally similar to this compound, have been investigated. The study reveals how different functional groups like methoxyl and phenolic hydroxyl groups can enhance the antioxidant activities of these acids (Chen et al., 2020).
Complexing Ability with Metal Cations : The complex formation of compounds like 3-(3,4-dihydroxyphenyl)-propenoic acid (structurally related to this compound) with various divalent metal cations has been studied. This research contributes to understanding the complexing ability of these compounds with metals, which is crucial for various applications in materials science and biochemistry (Stefano et al., 2014).
Anticancer Potential of Cinnamic Acid Derivatives : Cinnamic acid derivatives, closely related to this compound, have shown promise as anticancer agents. This review provides insights into the synthesis and biological evaluation of various cinnamic acid derivatives in anticancer research, highlighting their significant potential (De et al., 2011).
Propiedades
IUPAC Name |
(Z)-3-(4-decoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-2-3-4-5-6-7-8-9-16-22-18-13-10-17(11-14-18)12-15-19(20)21/h10-15H,2-9,16H2,1H3,(H,20,21)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCYHGEBPWDTJ-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
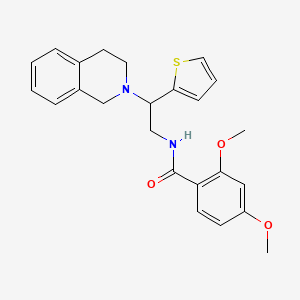
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)
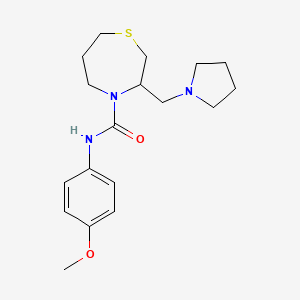
![tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2936634.png)
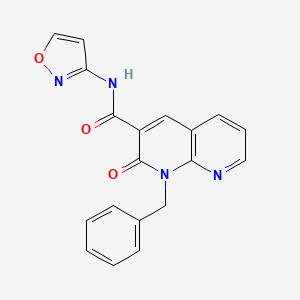
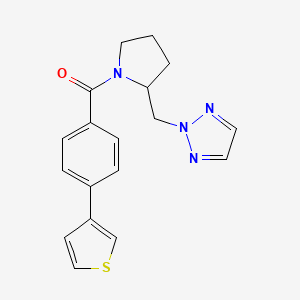
![3-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2936638.png)
![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)
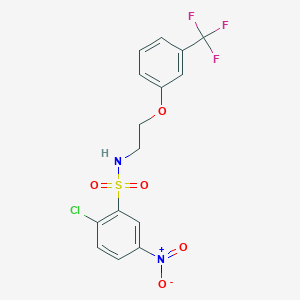
![Methyl 2-amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2936643.png)
![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)

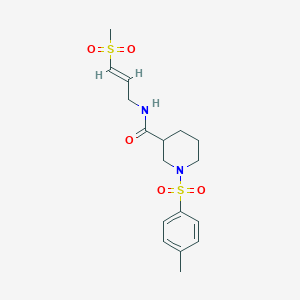
![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)
